molecular formula C5H9BrN4O B13190315 1-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol

1-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol

Cat. No.: B13190315
M. Wt: 221.06 g/mol
InChI Key: UDGQODGVYDXZTB-UHFFFAOYSA-N
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Description

1-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-5-bromo-1H-1,2,4-triazole with epichlorohydrin under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 3-amino-5-bromo-1H-1,2,4-triazole in a suitable solvent such as ethanol.
  • Add epichlorohydrin to the solution.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are effective.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of 1-(3-amino-1H-1,2,4-triazol-1-yl)propan-2-ol.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

1-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The amino and bromine groups can form hydrogen bonds and halogen bonds with biological macromolecules, affecting their function. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-amino-1H-1,2,4-triazol-1-yl)propan-2-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.

    1-(3-amino-5-chloro-1H-1,2,4-triazol-1-yl)propan-2-ol: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.

    1-(3-amino-5-methyl-1H-1,2,4-triazol-1-yl)propan-2-ol:

Uniqueness

1-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C5H9BrN4O

Molecular Weight

221.06 g/mol

IUPAC Name

1-(3-amino-5-bromo-1,2,4-triazol-1-yl)propan-2-ol

InChI

InChI=1S/C5H9BrN4O/c1-3(11)2-10-4(6)8-5(7)9-10/h3,11H,2H2,1H3,(H2,7,9)

InChI Key

UDGQODGVYDXZTB-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=NC(=N1)N)Br)O

Origin of Product

United States

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